REACTION_CXSMILES
|
[F:1][C:2]([F:19])([CH:16]([F:18])[F:17])[CH2:3][O:4][C:5]1[CH:15]=[CH:14][C:8]([C:9](OCC)=[O:10])=[CH:7][N:6]=1.[H-].C([Al+]CC(C)C)C(C)C>>[F:19][C:2]([F:1])([CH:16]([F:18])[F:17])[CH2:3][O:4][C:5]1[CH:15]=[CH:14][C:8]([CH2:9][OH:10])=[CH:7][N:6]=1 |f:1.2|
|
Name
|
Ethyl 6-(2,2,3,3-tetrafluoropropoxy)nicotinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(COC1=NC=C(C(=O)OCC)C=C1)(C(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=NC=C(C=C1)CO)(C(F)F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |